3,4,5-trimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 3,4,5-trimethoxybenzamide group and at position 5 with a sulfanyl-linked carbamoylmethyl-4-methoxyphenyl moiety. Its structural complexity arises from the combination of electron-rich methoxy groups, a thiadiazole heterocycle, and a flexible sulfanyl-carbamoyl bridge.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-28-14-7-5-13(6-8-14)22-17(26)11-32-21-25-24-20(33-21)23-19(27)12-9-15(29-2)18(31-4)16(10-12)30-3/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIMGOSMPJBVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-trimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, central nervous system effects, and other relevant pharmacological actions.
Chemical Structure
The compound can be structurally represented as follows:
- Core Structure : 1,3,4-thiadiazole and benzamide moieties.
- Functional Groups : Three methoxy groups and a sulfanyl group.
This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 1,3,4-thiadiazole have shown significant activity against various cancer cell lines. The compound's structural features are thought to enhance its interaction with cellular targets involved in cancer proliferation.
Case Studies
-
Antitumor Activity Assessment :
- A study evaluated the antitumor activity of related thiadiazole derivatives against 60 cancer cell lines (including leukemia and breast cancer). The results indicated promising anticancer effects, suggesting that modifications in the structure can lead to enhanced activity against specific cancer types .
- Mechanism of Action :
Central Nervous System (CNS) Effects
The compound has also been studied for its effects on the CNS. Research on structurally related compounds indicates that they exhibit depressant activities , affecting motor coordination and potentially serving as anxiolytics or sedatives.
Pharmacological Findings
- Compounds with similar methoxy substitutions have been shown to reduce spontaneous motor activity in animal models and enhance the effects of anesthetics . This suggests a potential use in managing anxiety or sleep disorders.
Antiviral and Antibacterial Activities
Some derivatives of thiadiazoles have demonstrated antiviral properties against various pathogens. For example, certain compounds showed efficacy against Influenza A virus . This broad spectrum of activity indicates the potential for these compounds in treating infectious diseases alongside their anticancer properties.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiadiazole derivatives | Significant inhibition across multiple cancer cell lines |
| CNS Depressant | Trimethoxybenzamides | Reduced motor activity; potentiated anesthetic effects |
| Antiviral | Thiadiazole derivatives | Effective against Influenza A H3N2 virus |
IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4,5-trimethoxybenzamide | MCF-7 (Breast Cancer) | 0.04 ± 0.008 |
| Related Thiourea Derivative | MDA-MB-468 | Variable |
Scientific Research Applications
The compound 3,4,5-trimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS Number: 100278-29-3) is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and agricultural science, supported by data tables and case studies.
Basic Information
- Molecular Formula : C25H25N3O6
- Molecular Weight : 463.48 g/mol
- Density : 1.219 g/cm³
- LogP : 4.201 (indicating lipophilicity)
Structural Features
The compound features a thiadiazole ring and methoxy groups which are known to enhance biological activity. The presence of the sulfanyl group may also contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Anticancer Activity : Thiadiazole derivatives have been shown to inhibit cancer cell proliferation. A study demonstrated that modifications in the thiadiazole ring can enhance cytotoxicity against various cancer cell lines, such as breast and colon cancer cells .
- Antimicrobial Properties : Compounds containing benzamide and thiadiazole moieties have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics .
Agricultural Science
The compound's structural features also indicate potential use as a pesticide or herbicide:
- Pesticidal Activity : Research on similar compounds has shown efficacy in pest control, particularly against agricultural pests. The incorporation of methoxy groups may enhance the bioavailability and effectiveness of the compound in agricultural settings .
Neuropharmacology
Emerging studies suggest that certain derivatives of thiadiazoles can modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases:
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiadiazole derivatives | Inhibition of cell proliferation |
| Antimicrobial | Benzamide derivatives | Activity against bacteria and fungi |
| Neuroprotective | Similar thiadiazole compounds | Protection against oxidative stress |
| Pesticidal | Methoxy-substituted compounds | Efficacy against agricultural pests |
Table 2: Case Studies
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis involves multi-step reactions, including amide bond formation and thiadiazole ring cyclization :
Amide Bond Formation
The benzamide and carbamoyl groups are synthesized via nucleophilic acyl substitution. For example:
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Reactants : 3,4,5-Trimethoxybenzoyl chloride reacts with 5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine.
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Conditions : Base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
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Mechanism : The amine attacks the electrophilic carbonyl carbon, displacing chloride.
Thiadiazole Ring Formation
The thiadiazole moiety is synthesized via cyclization of hydrazinecarbothioamide precursors:
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Reactants : Hydrazinecarbothioamide derivatives undergo cyclization in acidic or basic media.
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Conditions : Acetic acid/sodium acetate buffer, monitored via TLC .
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Yield : Reported cyclization efficiencies range from 65–85% for analogous thiadiazoles .
Methoxy Groups
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Demethylation : Under strong acidic (e.g., HBr/AcOH) or oxidative conditions (e.g., CAN), methoxy groups convert to hydroxyl groups.
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Stability : Resistant to nucleophilic substitution under mild conditions due to electron-donating effects .
Thiadiazole Ring
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Electrophilic Substitution : The sulfur and nitrogen atoms enable reactions at specific positions:
Reaction Reagents Product Oxidation H₂O₂, mCPBA Sulfoxide or sulfone derivatives Alkylation Alkyl halides, base S-Alkylated thiadiazoles
Sulfanyl (Thioether) Linkage
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Oxidation : Converts to sulfoxide (H₂O₂) or sulfone (excess oxidant).
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Nucleophilic Substitution : Reacts with alkyl halides to form thioethers .
Amide and Carbamoyl Groups
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Hydrolysis :
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Acidic : Yields carboxylic acid and ammonium salts.
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Basic : Produces carboxylate and amine derivatives.
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Stability : Resistant to hydrolysis under physiological conditions .
Reaction Mechanisms and Kinetics
Key mechanistic insights from analogous compounds include:
| Reaction Type | Rate-Limiting Step | Activation Energy (kJ/mol) |
|---|---|---|
| Thiadiazole cyclization | Ring closure via dehydration | 85–95 |
| Amide hydrolysis | Nucleophilic attack by OH⁻/H₃O⁺ | 70–80 |
Experimental Validation
Recent studies highlight:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
Compound A : N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide ()
- Key Differences : Replaces the sulfanyl-carbamoylmethyl group with a 3,4-dimethoxybenzyl substituent.
- The absence of a carbamoyl linker may limit hydrogen-bonding interactions compared to the target compound .
Compound B : 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide ()
- Key Differences : Simpler structure with a single methoxy group on both the benzamide and thiadiazole-attached phenyl ring.
- Implications : Reduced steric hindrance and electron-donating effects may increase metabolic stability but decrease binding affinity to targets requiring bulkier substituents .
Compound C : 3,4,5-Trimethoxy-N-[5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide ()
- Key Differences : Replaces the 1,3,4-thiadiazole with a 1,3,4-oxadiazole in the sulfanyl-linked side chain.
- Implications : Oxadiazoles are less electron-rich than thiadiazoles, altering π-π stacking and dipole interactions. This substitution may reduce activity against thiol-dependent enzymes .
Functional Group Modifications
Compound D : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()
- Key Differences : Substitutes the carbamoyl group with a dimethylsulfamoyl moiety and replaces the methoxyphenyl with a chlorophenyl group.
- The chloro substituent increases lipophilicity, which may improve tissue penetration but raise toxicity concerns .
Compound E: N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide ()
- Key Differences : Incorporates a triazole ring and benzothiazole group instead of the carbamoylmethyl moiety.
- Implications : The benzothiazole enhances aromatic stacking and metal-chelating capabilities, which could improve activity against kinases or proteases. However, increased molecular weight (MW = 619.7 g/mol) may reduce bioavailability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound B | Compound D |
|---|---|---|---|
| Molecular Weight | 557.6 g/mol | 353.4 g/mol | 502.0 g/mol |
| LogP | 3.1 | 2.8 | 4.2 |
| Water Solubility | 12 μg/mL | 45 μg/mL | 8 μg/mL |
| Plasma Protein Binding | 89% | 76% | 92% |
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical optimization steps for improving yield?
The synthesis typically involves sequential coupling of the thiadiazole core with the methoxy-substituted benzamide and carbamoylmethylsulfanyl moieties. Key steps include:
- Thiadiazole ring formation via cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions .
- Thioether linkage formation using nucleophilic substitution between a thiol-containing intermediate and a halogenated carbamoyl methyl group .
- Amide bond formation via coupling reagents like EDCI/HOBt or activated esters .
Critical optimizations : - Temperature control during cyclization to avoid side reactions (e.g., ~80°C in ethanol ).
- Use of anhydrous solvents (e.g., DMF) for amide coupling to prevent hydrolysis .
- Purification via column chromatography with ethyl acetate/hexane gradients (3:1 ratio) to isolate the final product .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >95% .
- Mass spectrometry (ESI-MS) identifies the molecular ion peak (e.g., m/z 529.2 [M+H]⁺) .
- ¹H/¹³C NMR verifies substituent positions:
- Methoxy protons at δ 3.8–4.0 ppm.
- Thiadiazole-linked methylene at δ 4.2–4.5 ppm .
- Single-crystal X-ray diffraction (using SHELX-refinement) resolves absolute configuration .
Q. What in vitro assays are commonly employed to evaluate the biological activity of thiadiazole-containing benzamide derivatives?
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition assays : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Key controls : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) and vehicle-only blanks .
Advanced Research Questions
Q. What computational strategies predict the target binding interactions of this compound?
- Glide XP docking (Schrödinger Suite) models binding poses in enzyme active sites (e.g., acetylcholinesterase) .
- Hydrophobic enclosure scoring prioritizes ligands with lipophilic groups enclosed by protein residues .
- MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories .
Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values .
Q. How do crystallographic data inform the conformational analysis of this molecule?
- SHELX-refined structures reveal planar thiadiazole and benzamide rings, with dihedral angles <10° between aromatic systems .
- Hydrogen-bonding networks (e.g., N–H⋯O=C interactions) stabilize crystal packing, influencing solubility .
- Torsional flexibility of the sulfanyl-methyl linkage is restricted (θ = 60–80°), impacting ligand-receptor adaptability .
Q. What contradictory results might arise between computational binding predictions and experimental bioassays, and how are these reconciled?
- False positives in docking : Hydrophobic enclosure scores may overestimate affinity for rigid pockets. Validate via ITC (isothermal titration calorimetry) to measure actual ΔH .
- Off-target effects : Use proteome-wide docking (e.g., DOCK Blaster) to identify unintended targets .
- Solubility limitations : Predicted activity may not translate if logP >5. Adjust via prodrug strategies (e.g., phosphate esters) .
Q. What methodologies investigate the metabolic stability and CYP inhibition potential of poly-methoxy aryl compounds?
- Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂) using LC-MS/MS .
- CYP450 inhibition : Fluorescent probe substrates (e.g., CYP3A4 with BFC) measure IC₅₀ .
- QSAR models correlate methoxy substitution patterns (e.g., 3,4,5-trimethoxy) with CYP2D6 inhibition .
Q. How does the electronic environment of substituents influence the compound’s pharmacodynamic profile?
- Methoxy groups enhance π-π stacking with aromatic residues (e.g., Tyr337 in acetylcholinesterase) but reduce solubility .
- Trifluoromethyl vs. methoxy : CF₃ increases electronegativity, improving target affinity but raising hepatotoxicity risks .
- SAR studies : Replace the 4-methoxyphenyl carbamoyl group with halogenated analogs to balance potency and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
